molecular formula C16H13ClN2O3S B2699506 3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034287-42-6

3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2699506
CAS RN: 2034287-42-6
M. Wt: 348.8
InChI Key: QNNIORLUDFQREP-UHFFFAOYSA-N
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Description

3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

The compound of interest, due to its complex structure, plays a pivotal role in the synthesis and transformation of various heterocyclic compounds. It's closely related to research in the field of organic chemistry, focusing on the cyclization reactions of similar compounds to yield diverse heterocyclic structures. For instance, the cyclisation reactions of certain chlorinated and nitrogen-containing arenes have been explored, leading to the formation of compounds such as benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile with high yields under specific conditions (Kalogirou et al., 2015). Such transformations are indicative of the broader utility of structurally complex molecules in synthesizing novel heterocycles with potential applications in materials science and pharmaceuticals.

Antifungal and Antimicrobial Properties

Derivatives related to the compound have been investigated for their biological activities, including fungicidal and antimicrobial properties. A study on novel 1,2,4-triazole derivatives containing similar structural motifs demonstrated moderate to high fungicidal activities against various phytopathogens. This suggests the potential of such compounds for agricultural applications, particularly in the development of new fungicides (Bai et al., 2020).

Molecular Docking and Drug Discovery

The structural complexity of these compounds allows for their use in drug discovery, particularly through molecular docking studies to identify potential interactions with biological targets. For example, synthesized triazolopyridine derivatives have undergone in silico molecular docking screenings towards various proteins, revealing moderate to good binding energies. This process helps in identifying promising candidates for further development as therapeutic agents, demonstrating the compound's relevance in medicinal chemistry (Flefel et al., 2018).

Coordination Chemistry and Catalysis

In coordination chemistry, derivatives of the compound have been used to study their behavior as ligands towards various metal ions. This research contributes to our understanding of ligand-metal interactions, potentially leading to the development of new catalysts and materials with specific electronic and optical properties. For instance, investigations into pyridyl benzoxazole, benzothiazole, and benzimidazole platinum complexes shed light on their synthesis and structural characteristics, offering insights into their application in catalytic processes and material science (He et al., 2004).

properties

IUPAC Name

3-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-7-10-8-18(6-5-13(10)23-14)15(20)9-19-11-3-1-2-4-12(11)22-16(19)21/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNIORLUDFQREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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